Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate
Description
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate is a heterocyclic acetic acid derivative featuring a pyridine core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 5- and 3-positions, respectively. The C2-acetate moiety enhances its utility as a precursor in pharmaceutical and agrochemical synthesis. A key advancement in its production is a scalable method involving aromatic nucleophilic substitution followed by hydroxydeboronation, enabling efficient large-scale synthesis . This compound’s structural motifs—pyridine ring electronics, hydrogen-bonding capacity (via -OH), and ester functionality—make it a versatile intermediate for synthesizing bioactive molecules, such as hybrid heterocycles (e.g., reactions with 4-chloro-7-methoxyquinoline) .
Properties
IUPAC Name |
methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-3-6(11)5-10-7(8)4-9(12)14-2/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMDGLINZLYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate typically involves the functionalization of 5-bromo-2-chloropyridine. The process includes a series of reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
For large-scale production, the outlined synthetic strategy provides a high-yielding route suitable for industrial applications. The methodology ensures efficient access to the 5-hydroxy-pyridin-2-yl acetate core, which can be scaled up for commercial purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Key Research Findings and Functional Differences
Pyridine vs. Pyrimidine Analogues: The pyridine core in methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate provides a balance of electron density due to its lone nitrogen atom, facilitating nucleophilic substitutions.
Imidazole Derivatives :
- Ethyl 2-(imidazol-4-yl)acetate derivatives () feature a five-membered aromatic ring with nitrogen atoms at positions 1 and 3. Substituents like halogens (Cl, Br) or trifluoromethyl groups enhance lipophilicity and bioactivity, making these compounds candidates for drug development. However, the imidazole ring’s smaller size and distinct electronic profile limit direct comparability with six-membered pyridine derivatives .
Thioester vs. Oxygen Ester :
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate incorporates a sulfur atom in both the thioester (-S-acetate) and thietane substituent. Thioesters are more reactive than oxygen esters, which may accelerate metabolic degradation or enable unique binding interactions in biological systems. This contrasts with the methyl acetate group in the target compound, which offers greater stability .
Synthetic Scalability :
- This compound benefits from a robust, scalable synthesis route, whereas imidazole derivatives (e.g., ) often require multi-step protocols with lower yields, limiting industrial application .
Biological Activity
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological targets.
Chemical Structure and Properties
This compound features a pyridine ring substituted with both hydroxy and methoxy groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 235.24 g/mol. The presence of the hydroxy group is believed to enhance its solubility and reactivity, contributing to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds, this particular ester showed effectiveness against several microbial strains, including:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 18 mg/L |
| Escherichia coli | 25 mg/L |
| Pseudomonas aeruginosa | 50 mg/L |
These results suggest that the compound may serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell growth in breast and prostate cancer cell lines.
- Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
- Modulation of Signaling Pathways : It was found to affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
In vitro studies reported IC values ranging from 10 µM to 20 µM for various cancer cell lines, indicating a promising therapeutic index .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on Antimicrobial Efficacy :
- Researchers tested the compound against multidrug-resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
-
Case Study on Cancer Treatment :
- In a preclinical model involving human breast cancer xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
